molecular formula C7H15NO2 B2463616 3-(Methoxymethyl)piperidin-3-ol CAS No. 1507718-25-3

3-(Methoxymethyl)piperidin-3-ol

Cat. No.: B2463616
CAS No.: 1507718-25-3
M. Wt: 145.202
InChI Key: ZRSHNSRETGKOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)piperidin-3-ol is a chemical compound with the formula C7H15NO2 . It is a white crystalline powder that is soluble in water, but insoluble in organic solvents. This compound belongs to the class of piperidine compounds, which are widely used in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H15NO2/c1-10-6-7(9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 . The molecular weight of this compound is 145.2 .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It is soluble in water but insoluble in organic solvents. The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Metabolite Analysis and Detection

3-(Methoxymethyl)piperidin-3-ol and its derivatives, such as 3-methoxyphencyclidine (3-MeO-PCP), have been studied in forensic toxicology. Research focused on detecting these compounds and their metabolites in human biological samples, using techniques like ultra-performance liquid chromatography-mass spectrometry. These studies are crucial in forensic cases to understand the metabolic pathways and presence of these substances in the human body (Ameline et al., 2018).

Chemical Synthesis and Derivatives

The compound has been utilized in the synthesis of polyhydroxylated piperidines, which are significant in the development of glycosidase and glycosyltransferase inhibitors. These inhibitors play a role in biomedical research, particularly in the study of oligosaccharide processing enzymes (Kennedy et al., 2005).

Pharmacological Research

Research has been conducted on structurally similar compounds, like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), which shows selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This highlights the potential pharmacological applications of such derivatives in addressing antibiotic resistance (Kim et al., 2011).

Synthetic Methodologies

In organic chemistry, methods have been developed for the synthesis of this compound derivatives. These methodologies are crucial for creating complex molecular structures which could have potential applications in drug development and material science (Tehrani et al., 2000).

Safety and Hazards

The safety information for 3-(Methoxymethyl)piperidin-3-ol indicates that it has the GHS05 and GHS07 pictograms. The hazard statements include H315, H318, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, including 3-(Methoxymethyl)piperidin-3-ol, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

3-(methoxymethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-6-7(9)3-2-4-8-5-7/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSHNSRETGKOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.